molecular formula C36H54N4O2S B12506549 N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide

N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide

Cat. No.: B12506549
M. Wt: 606.9 g/mol
InChI Key: IJFFARBIZKKZOA-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide typically involves multiple steps. One common approach is the condensation reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and an appropriate amine to form a Schiff base . This intermediate is then reacted with a cyclohexyl isothiocyanate derivative to introduce the carbamothioyl group . The final step involves the addition of N-benzyl and N,3,3-trimethylbutanamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.

Scientific Research Applications

N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its imine and phenolic groups, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Schiff Bases: Compounds with similar imine functional groups.

    Carbamothioyl Derivatives: Compounds with similar thiourea structures.

Uniqueness

N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C36H54N4O2S

Molecular Weight

606.9 g/mol

IUPAC Name

N-benzyl-2-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide

InChI

InChI=1S/C36H54N4O2S/c1-34(2,3)26-20-25(30(41)27(21-26)35(4,5)6)22-37-28-18-14-15-19-29(28)38-33(43)39-31(36(7,8)9)32(42)40(10)23-24-16-12-11-13-17-24/h11-13,16-17,20-22,28-29,31,41H,14-15,18-19,23H2,1-10H3,(H2,38,39,43)

InChI Key

IJFFARBIZKKZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2NC(=S)NC(C(=O)N(C)CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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